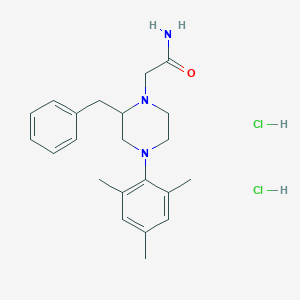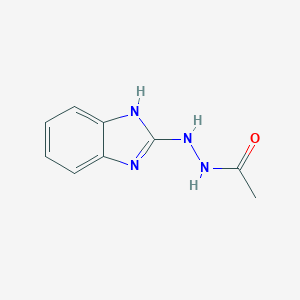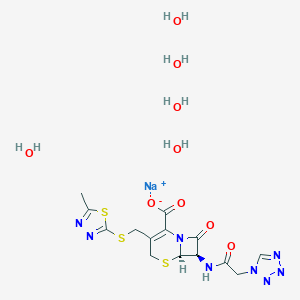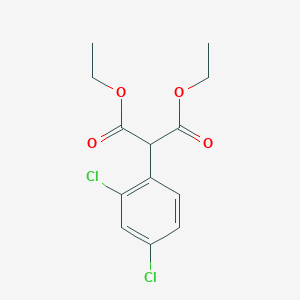
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride, also known as TPA023, is a chemical compound that belongs to the piperazine class of drugs. It has been studied extensively for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is believed to exert its therapeutic effects by acting as a selective agonist for the GABA-A receptor subtype containing the α2 and α3 subunits. This receptor subtype is thought to play a key role in regulating anxiety, depression, and other neurological conditions.
Biochemical and Physiological Effects:
Studies have shown that 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can produce a range of biochemical and physiological effects in animal models. These effects include increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and altered levels of various neurotransmitters and neuropeptides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride as a research tool is its high degree of selectivity for the α2/α3 GABA-A receptor subtype. This allows researchers to study the specific effects of this receptor subtype on various neurological processes. However, 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is also associated with a number of limitations, including its relatively short half-life and potential for off-target effects.
Orientations Futures
There are numerous future directions for research on 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride and related compounds. One key area of focus is the development of more selective and potent agonists for the α2/α3 GABA-A receptor subtype. Additionally, researchers are exploring the potential of 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride for treating a variety of neurological disorders, including anxiety, depression, and schizophrenia. Finally, there is growing interest in the use of 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride as a research tool for studying the role of the α2/α3 GABA-A receptor subtype in various neurological processes.
Méthodes De Synthèse
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can be synthesized through a multi-step process that involves the reaction of piperazine with a variety of reagents, including phenylmethyl chloride and 2,4,6-trimethylphenyl isocyanate. The resulting compound is then treated with acetic anhydride to form 4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride.
Applications De Recherche Scientifique
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride has been the focus of numerous scientific studies due to its potential as a therapeutic agent for a variety of neurological disorders. In particular, it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
Propriétés
Numéro CAS |
121513-33-5 |
|---|---|
Nom du produit |
4-(Phenylmethyl)-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride |
Formule moléculaire |
C22H31Cl2N3O |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
2-[2-benzyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-16-11-17(2)22(18(3)12-16)25-10-9-24(15-21(23)26)20(14-25)13-19-7-5-4-6-8-19;;/h4-8,11-12,20H,9-10,13-15H2,1-3H3,(H2,23,26);2*1H |
Clé InChI |
QTFBLUMRFANUNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)CC3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)CC3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
Synonymes |
1-Piperazineacetamide, 4-(phenylmethyl)-N-(2,4,6-trimethylphenyl)-, di hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)
![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)









![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
